molecular formula C11H10F2N2O3 B2737528 N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide CAS No. 1808866-38-7

N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide

Cat. No.: B2737528
CAS No.: 1808866-38-7
M. Wt: 256.209
InChI Key: KWWHYBZVZWCLBR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, difluoromethoxy group, and methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanomethyl Intermediate: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be incorporated using a difluoromethylating agent, such as difluoromethyl triflate, in the presence of a base like potassium carbonate.

    Coupling with Methoxybenzamide: The final step involves coupling the cyanomethyl and difluoromethoxy intermediates with methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or difluoromethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme kinetics, receptor binding, and cellular uptake mechanisms.

    Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-(trifluoromethoxy)-4-methoxybenzamide
  • N-(cyanomethyl)-2-(difluoromethoxy)-4-ethoxybenzamide
  • N-(cyanomethyl)-2-(difluoromethoxy)-4-methylbenzamide

Uniqueness

N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide is unique due to the presence of both cyanomethyl and difluoromethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-(difluoromethoxy)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c1-17-7-2-3-8(10(16)15-5-4-14)9(6-7)18-11(12)13/h2-3,6,11H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWHYBZVZWCLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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